

Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271461

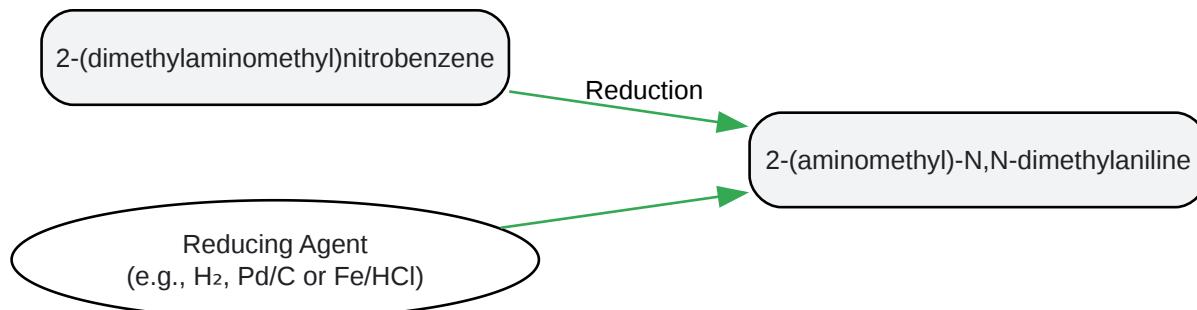
[Get Quote](#)

IUPAC Name: **2-(aminomethyl)-N,N-dimethylaniline** Molecular Formula: C₉H₁₄N₂ CAS Number: 57678-45-2

Core Physicochemical Data

This section summarizes the key physicochemical properties of **2-(aminomethyl)-N,N-dimethylaniline**. While experimental data for some properties of this specific molecule are not readily available in the public domain, data for the closely related compound N,N-dimethylaniline is provided for comparative purposes.

Property	2-(aminomethyl)-N,N-dimethylaniline	N,N-dimethylaniline (for comparison)
Molecular Weight	150.22 g/mol	121.18 g/mol
Boiling Point	60 °C at 0.05 mmHg	193-194 °C at 760 mmHg[1][2] [3]
Melting Point	Data not available	1.5-2.5 °C[1][2]
pKa	Data not available	5.15 at 25 °C[1]
Solubility	Data not available	Insoluble in water; soluble in ethanol, ether, and chloroform[3][4]


Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of **2-(aminomethyl)-N,N-dimethylaniline** are crucial for its application in research and development. Below are generalized yet detailed methodologies that can be adapted for this specific compound.

Synthesis Protocol: Reduction of 2-(dimethylaminomethyl)nitrobenzene

A common and effective method for the synthesis of **2-(aminomethyl)-N,N-dimethylaniline** is the reduction of the corresponding nitro compound, 2-(dimethylaminomethyl)nitrobenzene.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-(aminomethyl)-N,N-dimethylaniline**.

Materials:

- 2-(dimethylaminomethyl)nitrobenzene
- Reducing agent (e.g., Palladium on carbon (Pd/C), Iron powder (Fe))
- Solvent (e.g., Ethanol, Methanol, Acetic Acid)
- Acid (if using Fe, e.g., Hydrochloric acid (HCl))
- Pressurized hydrogenation apparatus (if using H₂/Pd/C)

- Round-bottom flask and reflux condenser (if using Fe/HCl)
- Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate, brine, drying agent like sodium sulfate, rotary evaporator)

Procedure (Catalytic Hydrogenation):

- In a pressure vessel, dissolve 2-(dimethylaminomethyl)nitrobenzene in a suitable solvent like ethanol.
- Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Wash the celite pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by distillation or column chromatography.

Procedure (Iron in Acidic Medium):[\[5\]](#)

- To a round-bottom flask equipped with a reflux condenser, add 2-(dimethylaminomethyl)nitrobenzene and a solvent such as ethanol or a mixture of ethanol and water.
- Add an excess of iron powder.
- Slowly add a catalytic amount of concentrated hydrochloric acid or acetic acid with stirring.

- Heat the mixture to reflux and monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the iron salts.
- Neutralize the filtrate with a base such as sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., digital melting point device or Thiele tube)
- Capillary tubes
- Spatula
- Mortar and pestle (if the sample is not a fine powder)

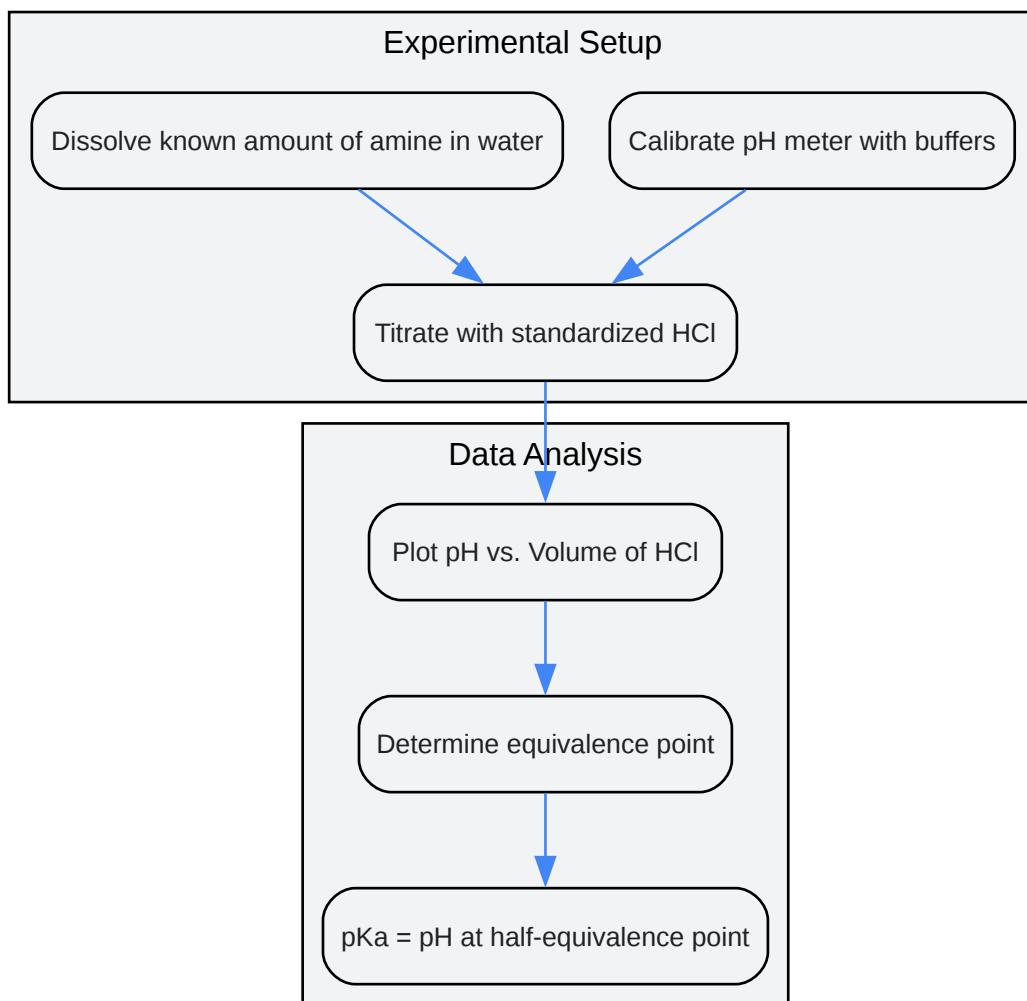
Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially.

- Observe the sample and determine an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.
- Then, decrease the heating rate to 1-2 °C/min.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
- A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration[6][7]

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.


Apparatus and Reagents:

- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Deionized water
- Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

- Calibrate the pH meter using the standard buffer solutions.

- Accurately weigh a known amount of **2-(aminomethyl)-N,N-dimethylaniline** and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the pH electrode.
- Allow the pH to stabilize and record the initial pH.
- Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1 mL).
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot a graph of pH versus the volume of HCl added.
- Determine the equivalence point from the inflection point of the titration curve (or by plotting the first or second derivative).
- The pKa is the pH at the half-equivalence point.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination.

Determination of Solubility

Solubility is determined by preparing a saturated solution and measuring the concentration of the solute.

Apparatus and Reagents:

- Scintillation vials or test tubes
- Constant temperature shaker or water bath

- Analytical balance
- Centrifuge
- High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
- Solvents (e.g., water, ethanol, etc.)

Procedure (Shake-Flask Method):

- Add an excess amount of **2-(aminomethyl)-N,N-dimethylaniline** to a known volume of the solvent in a vial.
- Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the sample to separate the undissolved solid.
- Carefully withdraw an aliquot of the supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Biological Context and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of **2-(aminomethyl)-N,N-dimethylaniline**. However, its structural similarity to other biologically active aniline derivatives suggests potential applications in medicinal chemistry.

Derivatives of N,N-dimethylaniline are known to be involved in various biological processes. For example, they can act as inhibitors of certain enzymes or interact with specific receptors. The presence of both a primary amine and a tertiary amine in **2-(aminomethyl)-N,N-**

dimethylaniline provides multiple sites for potential biological interactions. Further research is required to elucidate its specific mechanisms of action and signaling pathways.

Safety Information

It is important to handle **2-(aminomethyl)-N,N-dimethylaniline** with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, related aniline derivatives are known to be toxic. Standard safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 4. N,N-Dimethylaniline: Properties, Analysis and Application _Chemicalbook [chemicalbook.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 2-(aminomethyl)-N,N-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271461#physicochemical-properties-of-2-aminomethyl-n-n-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com